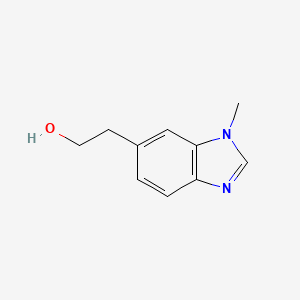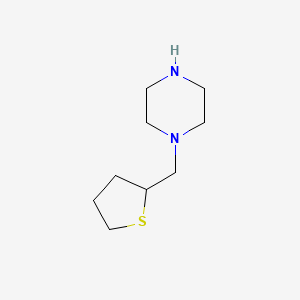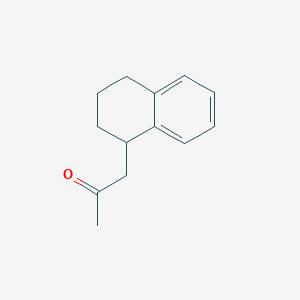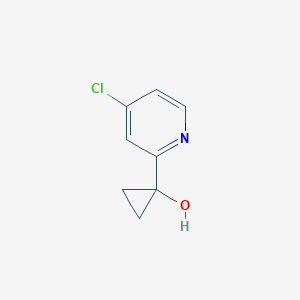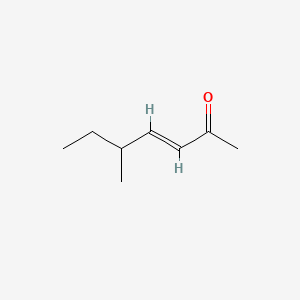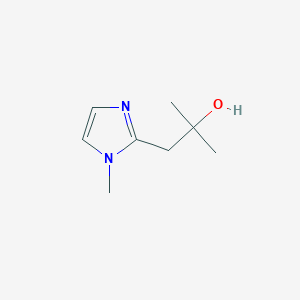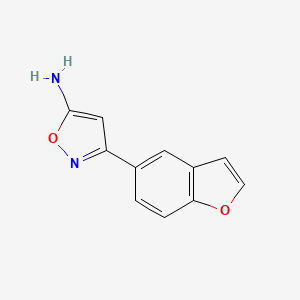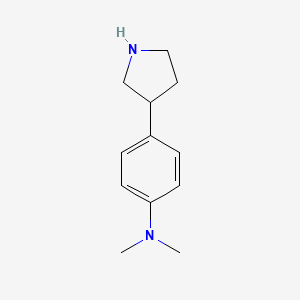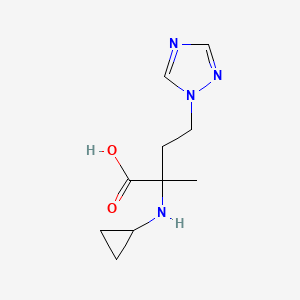
2-(Cyclopropylamino)-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopropylamino)-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanoic acid is a compound that features a cyclopropylamino group, a methyl group, and a 1,2,4-triazole ringThe presence of the 1,2,4-triazole ring is particularly noteworthy, as this moiety is known for its biological activity and is commonly found in many pharmacologically active compounds .
Vorbereitungsmethoden
The synthesis of 2-(Cyclopropylamino)-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the use of 3-amino-1,2,4-triazole as a starting material . The synthetic process typically includes the following steps:
Formation of the cyclopropylamino group: This can be achieved by reacting cyclopropylamine with an appropriate precursor.
Introduction of the methyl group: This step involves the alkylation of the intermediate compound with a methylating agent.
Formation of the 1,2,4-triazole ring: This is typically achieved through cyclization reactions involving 3-amino-1,2,4-triazole.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. Techniques such as microwave irradiation and multicomponent reactions have been explored to enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
2-(Cyclopropylamino)-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(Cyclopropylamino)-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(Cyclopropylamino)-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The 1,2,4-triazole ring can form hydrogen bonds and engage in dipole interactions with biological receptors, leading to various biological effects . The compound may inhibit enzymes or interact with cellular receptors, thereby modulating biological pathways and exerting its pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
2-(Cyclopropylamino)-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanoic acid can be compared with other similar compounds that contain the 1,2,4-triazole ring. Some of these compounds include:
Fluconazole: An antifungal agent that also contains a 1,2,4-triazole ring.
Anastrozole: An aromatase inhibitor used in the treatment of breast cancer.
Flupoxam: An herbicide with a 1,2,4-triazole moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other triazole-containing compounds .
Eigenschaften
Molekularformel |
C10H16N4O2 |
|---|---|
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
2-(cyclopropylamino)-2-methyl-4-(1,2,4-triazol-1-yl)butanoic acid |
InChI |
InChI=1S/C10H16N4O2/c1-10(9(15)16,13-8-2-3-8)4-5-14-7-11-6-12-14/h6-8,13H,2-5H2,1H3,(H,15,16) |
InChI-Schlüssel |
ZEBUFOHWOSQJBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCN1C=NC=N1)(C(=O)O)NC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




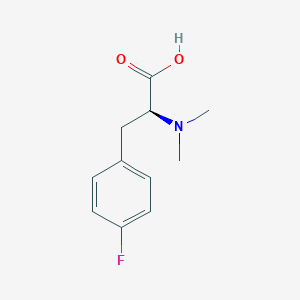
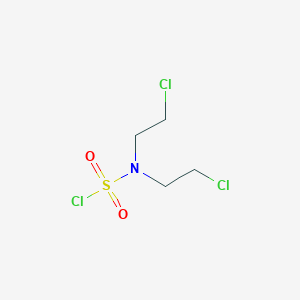
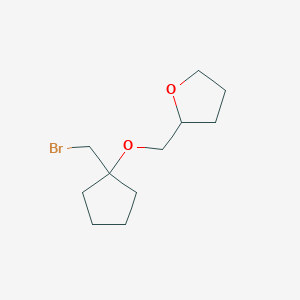
![tert-butylN-{2-[3-(2-methyl-1-oxo-1,2-dihydroisoquinoline-4-amido)phenoxy]ethyl}carbamate](/img/structure/B13618870.png)
